![molecular formula C11H9NO3S B13329239 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are usually carried out under reflux conditions in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiazolo[3,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The exact mechanism of action of 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, potentially inhibiting enzymes or binding to specific receptors. The thiazolo[3,2-a]pyridine core is known to mimic certain biological molecules, allowing it to interfere with biological processes .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyridines:
Uniqueness: 8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazolo[3,2-a]pyridine derivatives and may contribute to its specific interactions with biological targets .
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
8-cyclopropyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-9-4-3-7(6-1-2-6)10-12(9)8(5-16-10)11(14)15/h3-6H,1-2H2,(H,14,15) |
InChI Key |
KZRSVFYCTJSCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3N(C(=O)C=C2)C(=CS3)C(=O)O |
Origin of Product |
United States |
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